molecular formula C5H4F4O B13425223 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride CAS No. 277756-43-1

1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride

Cat. No.: B13425223
CAS No.: 277756-43-1
M. Wt: 156.08 g/mol
InChI Key: CQMGEYIXHULMKE-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, with a carbonyl fluoride functional group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl fluoride group to other functional groups such as alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl fluoride group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate

Comparison: 1-(Trifluoromethyl)cyclopropane-1-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to similar compounds like 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and its methyl ester. These structural differences can influence the compound’s chemical behavior, making it suitable for specific applications .

Properties

CAS No.

277756-43-1

Molecular Formula

C5H4F4O

Molecular Weight

156.08 g/mol

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbonyl fluoride

InChI

InChI=1S/C5H4F4O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2

InChI Key

CQMGEYIXHULMKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)F)C(F)(F)F

Origin of Product

United States

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